N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H16ClN5O2 and its molecular weight is 429.86. The purity is usually 95%.
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Biological Activity
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core fused with a naphthalenyl acetamide moiety. The presence of the 3-chlorophenyl group enhances its lipophilicity and biological interactions. Its molecular formula is C18H16ClN5O with a molecular weight of approximately 353.81 g/mol.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases involved in cell signaling pathways, particularly those related to cancer progression. The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : Preliminary studies suggest this compound may inhibit kinases such as Aurora kinase and FLT3, which are critical in cell division and proliferation.
- Induction of Apoptosis : The compound has shown potential in promoting apoptosis in cancer cells, which is crucial for eliminating malignant cells.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. Key findings include:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 10.5 | Induces apoptosis |
HCT116 (Colon Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
MCF7 (Breast Cancer) | 15.0 | Inhibition of proliferation |
These results indicate that this compound exhibits promising anti-cancer properties through multiple mechanisms.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines and reported significant anti-proliferative activity. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction:
"The compound induced a notable increase in the BAX/Bcl-2 ratio, suggesting enhanced apoptotic signaling pathways" .
Another investigation focused on its interaction with mutant forms of kinases, revealing that it retains efficacy against resistant cancer phenotypes.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-17-8-4-9-18(12-17)29-22-20(13-26-29)23(31)28(14-25-22)27-21(30)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFPXMXGGSDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.